N-methylprop-2-ynamide N-methylprop-2-ynamide
Brand Name: Vulcanchem
CAS No.: 2682-32-8
VCID: VC4582923
InChI: InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6)
SMILES: CNC(=O)C#C
Molecular Formula: C4H5NO
Molecular Weight: 83.09

N-methylprop-2-ynamide

CAS No.: 2682-32-8

Cat. No.: VC4582923

Molecular Formula: C4H5NO

Molecular Weight: 83.09

* For research use only. Not for human or veterinary use.

N-methylprop-2-ynamide - 2682-32-8

Specification

CAS No. 2682-32-8
Molecular Formula C4H5NO
Molecular Weight 83.09
IUPAC Name N-methylprop-2-ynamide
Standard InChI InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6)
Standard InChI Key WBVNBTCOCIGBDL-UHFFFAOYSA-N
SMILES CNC(=O)C#C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Methylprop-2-ynamide features a linear structure with a propiolamide backbone (C≡C–C(=O)–N–CH₃). Key identifiers include:

  • SMILES: CNC(=O)C#C

  • InChIKey: WBVNBTCOCIGBDL-UHFFFAOYSA-N

  • IUPAC Name: N-methylprop-2-ynamide

The triple bond between C1 and C2 creates significant electron deficiency, enabling diverse reactivity patterns. The methyl group on the nitrogen atom sterically shields the amide moiety, influencing regioselectivity in reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₅NO
Molecular Weight83.09 g/mol
Boiling PointNot reported
SolubilityLimited data; soluble in DCM
CAS Registry2682-32-8

Synthetic Methodologies

Classical Synthesis Routes

The primary synthesis involves the reaction of propionyl chloride with methylamine in dichloromethane or chloroform:

CH3CH2COCl+CH3NH2CH3CH2CONHCH3+HCl\text{CH}_3\text{CH}_2\text{COCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHCH}_3 + \text{HCl}

This exothermic process requires temperature control (0–5°C) to minimize side reactions such as oligomerization . Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity .

Advanced Catalytic Approaches

Copper-catalyzed N-alkynylation offers a robust alternative for synthesizing thermally sensitive ynamides. For example, bromoalkynes react with methylamine derivatives in the presence of CuI (10 mol%) and pyridine, achieving yields of 63–82% at room temperature . This method avoids the high temperatures (60–95°C) required in traditional protocols, preserving the integrity of reactive functional groups .

Chemical Reactivity and Transformations

Nucleophilic and Electrophilic Pathways

The electron-deficient alkyne undergoes regioselective additions:

  • Nucleophilic Attack: Thiols and amines add to the β-carbon, forming vinyl sulfides or enamines. For instance, cysteine residues in proteins selectively react via β-hydrosulfuration, enabling site-specific bioconjugation .

  • Electrophilic Functionalization: Halogens (e.g., I₂) or chalcogens (e.g., S, Se) insert into the C≡C bond under radical conditions, yielding iodinated or sulfonated indoles .

Radical-Mediated Reactions

Photoinduced radical cascades enable bond fission and structural reshuffling. Under UV light (365 nm), 2-alkynyl-ynamides undergo C(sp)–N cleavage, forming chalcogen-substituted indoles with 70–90% yields . This method eliminates the need for metal catalysts or oxidants, aligning with green chemistry principles .

Table 2: Representative Reactions of N-Methylprop-2-ynamide

Reaction TypeReagents/ConditionsProductsYield (%)
β-HydrosulfurationThiophenol, DCM, RTVinyl sulfide85
Photochemical cyclizationI₂, CH₃CN, UV light3-Iodoindole78
Peptide couplingMYTsA, DMF, 25°CDipeptide92

Biological and Medicinal Applications

Peptide and Protein Engineering

N-Methylprop-2-ynamide excels in coupling reactions for peptide synthesis. Its ynamide derivatives, such as MYTsA (N-methylynetoluenesulfonamide), activate carboxyl groups without racemization, enabling efficient synthesis of sterically hindered peptides (e.g., Aib-containing sequences) .

Targeted Cysteine Modification

The compound’s ability to modify cysteine residues in glutathione (GSH) and oxytocin under mild conditions (pH 7.4, 25°C) has therapeutic implications. For example, β-hydrosulfuration of tumor-targeting antibodies enhances drug delivery specificity .

Industrial and Material Science Applications

Specialty Chemical Production

N-Methylprop-2-ynamide serves as a precursor for azetidines—strained heterocycles used in agrochemicals. Copper-catalyzed cyclization under visible light yields 2,3-disubstituted azetidines with >90% regioselectivity .

Solvent and Additive Roles

In polymer chemistry, it acts as a co-solvent in polyamide synthesis, reducing chain branching and improving mechanical properties .

Comparative Analysis with Analogous Compounds

N-Methylacetamide vs. N-Methylprop-2-ynamide

While both compounds are methyl-substituted amides, the triple bond in N-methylprop-2-ynamide confers distinct reactivity:

  • Solubility: N-Methylacetamide is miscible with water, whereas N-methylprop-2-ynamide exhibits limited aqueous solubility .

  • Reactivity: The alkyne moiety enables click chemistry and radical reactions absent in saturated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator